Neridronic acid Neridronic acid Neridronic acid is a 1,1-bis(phosphonic acid).
Neridronic Acid is a third-generation, aminohexane bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Although the exact mechanism of action has yet to be fully elucidated, neridronic acid binds to and adsorbs onto hydroxyapatite crystals in bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoids that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, thereby leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, neridronic acid decreases bone turnover rate, stabilizes the bone matrix and reduces hypercalcemia.
Brand Name: Vulcanchem
CAS No.: 79778-41-9
VCID: VC0537017
InChI: InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14)
SMILES: C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN
Molecular Formula: C6H17NO7P2
Molecular Weight: 277.15 g/mol

Neridronic acid

CAS No.: 79778-41-9

Cat. No.: VC0537017

Molecular Formula: C6H17NO7P2

Molecular Weight: 277.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Neridronic acid - 79778-41-9

Specification

CAS No. 79778-41-9
Molecular Formula C6H17NO7P2
Molecular Weight 277.15 g/mol
IUPAC Name (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid
Standard InChI InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14)
Standard InChI Key PUUSSSIBPPTKTP-UHFFFAOYSA-N
SMILES C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN
Canonical SMILES C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN
Appearance Solid powder

Introduction

Chemical and Structural Properties

Neridronic acid (IUPAC name: (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid) is a third-generation bisphosphonate characterized by a six-carbon backbone with amino and bisphosphonate functional groups . Its molecular formula, C6H17NO7P2, confers high affinity for hydroxyapatite crystals in bone tissue, a property critical to its anti-resorptive effects . Key identifiers include:

PropertyValue
CAS Registry Number79778-41-9
Molecular Weight277.15 g/mol
Solubility>5 mg/mL in water
SMILES NotationNCCCCCC(O)(P(O)(O)=O)P(O)(O)=O
InChI KeyPUUSSSIBPPTKTP-UHFFFAOYSA-N

The compound’s structure enables potent inhibition of osteoclast activity while minimizing renal toxicity compared to earlier bisphosphonates .

Mechanism of Action

Neridronic acid exerts its therapeutic effects through two primary pathways:

  • Hydroxyapatite Binding: Adsorbs onto bone mineral surfaces, physically blocking osteoclast-mediated resorption .

  • Enzymatic Inhibition: Inhibits farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, disrupting prenylation of GTPases (e.g., Ras, Rho) essential for osteoclast survival .

This dual action reduces bone turnover by up to 95% in Paget’s disease and increases bone mineral density by 12–18% in osteogenesis imperfecta .

Clinical Applications

Osteogenesis Imperfecta

In Italy, neridronic acid is licensed for osteogenesis imperfecta, where it:

  • Reduces fracture rates by 63% in pediatric patients

  • Increases lumbar spine Z-scores from -3.2 to -1.8 after 12 months

  • Demonstrates safety in neonates via intramuscular (IM) administration

A 2003 trial reported a 70% decrease in fracture incidence among 45 children receiving 2 mg/kg IM every 3 months .

Paget’s Disease of Bone

At doses of 200 mg intravenously (IV):

  • 65% of patients achieve full remission

  • Alkaline phosphatase levels decrease by ≥75% in 95% of cases

  • Effects persist for 3+ years post-treatment

Complex Regional Pain Syndrome (CRPS)

Phase III trials (NCT02972359) using 100 mg IV doses over 10 days showed:

  • 50% pain reduction in 91.4% of patients at 12 months

  • Resolution of allodynia in 94.3% of cases

  • Sustained functional improvement on SF-36 scores

Pharmacokinetics and Administration

ParameterValue
Bioavailability (IM)98%
Half-life10–12 hours (plasma)
Bone RetentionUp to 10 years
ExcretionRenal (unchanged)

Unique among bisphosphonates, neridronic acid offers both IV and IM routes, enabling home-based therapy . The IM formulation avoids first-pass metabolism and gastrointestinal adverse effects common to oral bisphosphonates .

Comparative Analysis with Other Bisphosphonates

DrugDosing IntervalCRPS Response RateRenal Toxicity Risk
Neridronic AcidQuarterly (IM/IV)91% Low
Zoledronic AcidAnnual (IV)78% Moderate
PamidronateMonthly (IV)65% High

Neridronic acid’s IM route and lower nephrotoxicity profile make it preferable for long-term management .

Recent Developments and Future Directions

  • FDA Designations: Breakthrough Therapy (2016) and Fast Track (2015) for CRPS

  • Ongoing Trials:

    • NCT02402530: Pediatric osteogenesis imperfecta (Phase IV)

    • EudraCT 2014-001156-28: Long-term CRPS outcomes

  • Novel Applications: Investigational use in bone metastases and chemotherapy-induced bone loss

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